molecular formula C11H13N3O4 B11018885 2-{2-[(2-Ethoxyphenyl)carbonyl]hydrazinyl}-2-oxoacetamide

2-{2-[(2-Ethoxyphenyl)carbonyl]hydrazinyl}-2-oxoacetamide

Cat. No.: B11018885
M. Wt: 251.24 g/mol
InChI Key: MCMYQPQAWOGZQQ-UHFFFAOYSA-N
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Description

2-[2-(2-ETHOXYBENZOYL)HYDRAZINO]-2-OXOACETAMIDE is a chemical compound with a complex structure, characterized by the presence of an ethoxybenzoyl group attached to a hydrazino moiety, which is further connected to an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-ETHOXYBENZOYL)HYDRAZINO]-2-OXOACETAMIDE typically involves the reaction of 2-ethoxybenzoyl chloride with hydrazine hydrate to form the intermediate 2-(2-ethoxybenzoyl)hydrazine. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-ETHOXYBENZOYL)HYDRAZINO]-2-OXOACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions would result in compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-[2-(2-ETHOXYBENZOYL)HYDRAZINO]-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-ETHOXYBENZOYL)HYDRAZINO]-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal enzyme function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-ETHOXYBENZOYL)HYDRAZINO]-2-OXOACETAMIDE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specialized applications in scientific research and industry. Its ability to undergo various chemical reactions also adds to its versatility as a research tool.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-[2-(2-ethoxybenzoyl)hydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C11H13N3O4/c1-2-18-8-6-4-3-5-7(8)10(16)13-14-11(17)9(12)15/h3-6H,2H2,1H3,(H2,12,15)(H,13,16)(H,14,17)

InChI Key

MCMYQPQAWOGZQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NNC(=O)C(=O)N

Origin of Product

United States

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